molecular formula C13H17NO4 B13441943 N-Acetyl-O-methyl-D-serine Phenylmethyl Ester CAS No. 1620134-82-8

N-Acetyl-O-methyl-D-serine Phenylmethyl Ester

Cat. No.: B13441943
CAS No.: 1620134-82-8
M. Wt: 251.28 g/mol
InChI Key: FFZBVYIGEPTRHX-GFCCVEGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-O-methyl-D-serine Phenylmethyl Ester typically involves the esterification of N-acetyl-D-serine with phenylmethyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Mechanism of Action

The mechanism of action of N-Acetyl-O-methyl-D-serine Phenylmethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing N-acetyl-D-serine, which may interact with enzymes or receptors in biological systems. The phenylmethyl ester moiety enhances the compound’s solubility and facilitates its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-O-methyl-D-serine Phenylmethyl Ester is unique due to its combination of functional groups, which confer distinct reactivity and solubility characteristics.

Properties

CAS No.

1620134-82-8

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl (2R)-2-acetamido-3-methoxypropanoate

InChI

InChI=1S/C13H17NO4/c1-10(15)14-12(9-17-2)13(16)18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15)/t12-/m1/s1

InChI Key

FFZBVYIGEPTRHX-GFCCVEGCSA-N

Isomeric SMILES

CC(=O)N[C@H](COC)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(=O)NC(COC)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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